molecular formula C9H16N4OS B1671407 Ethiozin CAS No. 64529-56-2

Ethiozin

Cat. No. B1671407
CAS RN: 64529-56-2
M. Wt: 228.32 g/mol
InChI Key: ADZSGNDOZREKJK-UHFFFAOYSA-N
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Patent
US04659819

Procedure details

A mixture of 230 g (1 mole of 93% active ingredient) of 4-amino-6-t-butyl-3-methylthio-1,2,4-triazin-5-one and 310 g (5 moles) of ethyl mercaptan and 0.5 g of crushed solid KOH was stirred and refluxed onto a 10° C. condenser. The vapors which pass through the condenser (methyl and ethyl mercaptans) were collected in a dry ice or caustic trap. The reaction was continued until thin layer chromotography indicated that the starting material was gone (usually 2-8 hours). The unreacted ethyl mercaptan was then distilled off while ~600 ml of warm (40° C.) water was added at such a rate that the water addition was complete when ~1/3 of the mercaptan had distilled. Distillation was continued until ~100 ml of water distilled at 100° C. The solution was then allowed to cool with rapid stirring. The product crystallized at 60°-70° C. and at 20° C. was filtered and washed with water, then dried. The final product, 4-amino-6-t-butyl-3-ethylthio-1,2,4-triazin-5-one, was obtained in nearly quantitative yield and contained less than 1% of the starting 3-methylthio compound.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step One
[Compound]
Name
crushed solid
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl and ethyl mercaptans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:7](=[O:8])[C:6]([C:9]([CH3:12])([CH3:11])[CH3:10])=[N:5][N:4]=[C:3]1[S:13][CH3:14].[CH2:15](S)C.[OH-].[K+]>>[NH2:1][N:2]1[C:7](=[O:8])[C:6]([C:9]([CH3:11])([CH3:10])[CH3:12])=[N:5][N:4]=[C:3]1[S:13][CH2:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
NN1C(=NN=C(C1=O)C(C)(C)C)SC
Name
Quantity
310 g
Type
reactant
Smiles
C(C)S
Name
crushed solid
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
methyl and ethyl mercaptans
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were collected in a dry ice or caustic trap
CUSTOM
Type
CUSTOM
Details
usually 2-8 hours
Duration
5 (± 3) h
DISTILLATION
Type
DISTILLATION
Details
The unreacted ethyl mercaptan was then distilled off while ~600 ml
TEMPERATURE
Type
TEMPERATURE
Details
of warm (40° C.) water
ADDITION
Type
ADDITION
Details
was added at such a rate
ADDITION
Type
ADDITION
Details
that the water addition
DISTILLATION
Type
DISTILLATION
Details
had distilled
DISTILLATION
Type
DISTILLATION
Details
Distillation
DISTILLATION
Type
DISTILLATION
Details
distilled at 100° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool with rapid stirring
CUSTOM
Type
CUSTOM
Details
The product crystallized at 60°-70° C. and at 20° C.
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NN1C(=NN=C(C1=O)C(C)(C)C)SCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.